![molecular formula C10H9ClN2O2 B15277978 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a but-2-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amination: The active ester intermediate is then reacted with but-2-yn-1-amine under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-2-yn-1-ylamino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a but-2-yn-1-ylamino group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
6-(but-2-ynylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h4-5H,6H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
KQLXWGCPWGFHAD-UHFFFAOYSA-N |
SMILES canónico |
CC#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


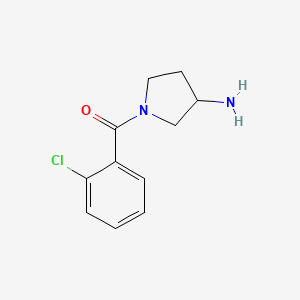

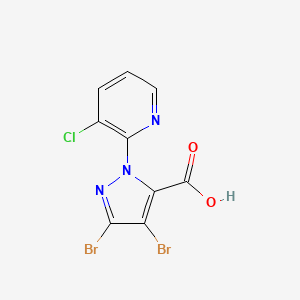
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
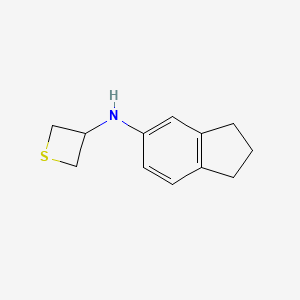



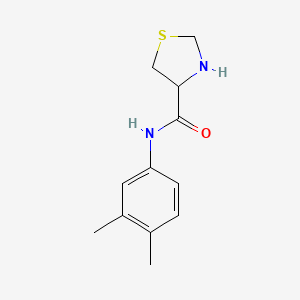
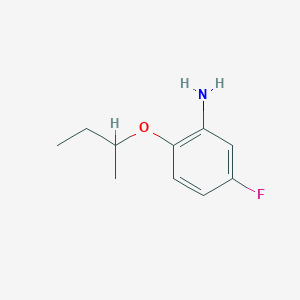
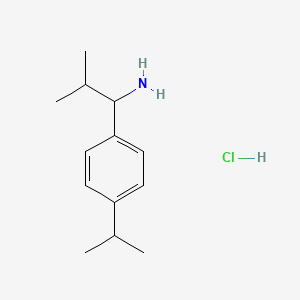
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
